molecular formula C15H16O2 B6371441 4-(4-Methoxy-2-methylphenyl)-2-methylphenol, 95% CAS No. 1261986-08-6

4-(4-Methoxy-2-methylphenyl)-2-methylphenol, 95%

Cat. No. B6371441
CAS RN: 1261986-08-6
M. Wt: 228.29 g/mol
InChI Key: MQWBJLRYILQVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-2-methylphenyl)-2-methylphenol, 95% (hereafter referred to as 4M2MP) is a phenolic compound with a wide range of uses in organic synthesis and scientific research. It is a white crystalline solid with a melting point of 85-86°C and a boiling point of 230-232°C. 4M2MP has a low solubility in water and is soluble in organic solvents such as ethanol, methanol, and acetone.

Mechanism of Action

The mechanism of action of 4M2MP is based on its ability to act as an acid catalyst. It is capable of reacting with other compounds to form new products, such as polymers and dyes. It is also capable of reacting with bioactive compounds, such as antibiotics and antiviral agents, to form new compounds with various biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M2MP are not yet fully understood. However, it has been shown to have some antioxidant activity. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 4M2MP in laboratory experiments is its low cost and ease of use. It is also non-toxic and has a low environmental impact. The main limitation of 4M2MP is its low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on 4M2MP should focus on understanding its biochemical and physiological effects in more detail. It should also focus on improving its solubility in water, as well as on developing new methods for synthesizing and purifying it. Additionally, research should focus on exploring its potential applications in drug development, as well as its potential use in other areas of scientific research.

Synthesis Methods

4M2MP can be synthesized by the condensation reaction of para-methoxybenzaldehyde and 2-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of around 100°C for about 2 hours. The product is then extracted with an organic solvent and purified by recrystallization.

Scientific Research Applications

4M2MP is used in scientific research due to its ability to act as a catalyst in organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of bioactive compounds, such as antibiotics, anti-cancer drugs, and antiviral agents.

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-9-13(17-3)5-6-14(10)12-4-7-15(16)11(2)8-12/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWBJLRYILQVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683820
Record name 4'-Methoxy-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-08-6
Record name 4'-Methoxy-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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